![molecular formula C11H15NO4S B1333470 2-Benzenesulfonamido-3-methylbutanoic acid CAS No. 85849-94-1](/img/structure/B1333470.png)
2-Benzenesulfonamido-3-methylbutanoic acid
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Description
Scientific Research Applications
Analysis in Wine and Beverages 2-Benzenesulfonamido-3-methylbutanoic acid is important in the analysis of wine and alcoholic beverages. A study by Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of related hydroxy acids in wines and other alcoholic beverages. This research is significant in understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Catalysis and Synthesis The compound plays a role in catalysis and synthesis processes. For example, Yu et al. (2014) described a method for synthesizing 2-methylenecyclobutanones, where 2-benzenesulfonamido-3-methylbutanoic acid may be involved in the synthesis pathway (Yu et al., 2014).
Antimycobacterial Activities This compound has been studied for its antimycobacterial activities. Moreth et al. (2014) synthesized derivatives of 2-benzenesulfonamido-3-methylbutanoic acid and tested them for activity against Mycobacterium tuberculosis, demonstrating its potential in medicinal chemistry (Moreth et al., 2014).
Esterification Studies In the field of organic chemistry, 2-benzenesulfonamido-3-methylbutanoic acid is relevant in esterification studies. Melnyk et al. (2018) investigated the esterification process of unsaturated fatty acids, where this compound could be implicated in the reaction mechanisms (Melnyk, Bezdil, & Melnyk, 2018).
Inhibitors in Biochemistry The compound is also studied as an inhibitor in biochemical processes. Mincione et al. (2001) explored benzene-carboxamide derivatives, including those related to 2-benzenesulfonamido-3-methylbutanoic acid, as inhibitors of carbonic anhydrase isozymes, which are significant in the study of antiglaucoma agents (Mincione et al., 2001).
properties
IUPAC Name |
2-(benzenesulfonamido)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDVYAPPQUVBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369684 |
Source
|
Record name | 2-benzenesulfonamido-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzenesulfonamido-3-methylbutanoic acid | |
CAS RN |
85849-94-1 |
Source
|
Record name | 2-benzenesulfonamido-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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